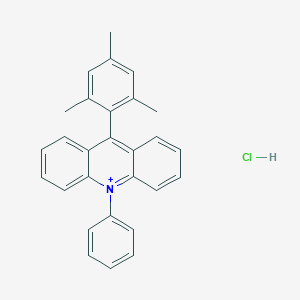

9-Mesityl-10-phenylacridin-10-ium hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

9-Mesityl-10-phenylacridin-10-ium hydrochloride is an organic salt compound with the chemical formula C31H23NCl. It is known for its strong fluorescent properties and significant redox potential. This compound is slightly soluble in water but has better solubility in organic solvents. It is commonly used as a fluorescent probe in biochemical experiments and as a reagent for anionic fluorescent dyes and organometallic complexes .

Preparation Methods

The synthesis of 9-Mesityl-10-phenylacridin-10-ium hydrochloride involves the following steps:

Dissolution: An appropriate amount of 9-trione-10-phenylacridine is dissolved in a suitable solvent.

Reaction: Hydrochloric acid is added to the solution, resulting in the formation of the ammonium chloride salt.

Purification: The produced salt is separated and purified to obtain the desired compound.

Chemical Reactions Analysis

9-Mesityl-10-phenylacridin-10-ium hydrochloride undergoes various chemical reactions, including:

Oxidation and Reduction: Due to its strong redox properties, it can participate in oxidation and reduction reactions.

Substitution: It can undergo substitution reactions, particularly in the presence of suitable reagents and conditions.

Photocatalysis: It acts as a photocatalyst in photoredox catalysis, promoting site-selective amination and other reactions.

Common reagents used in these reactions include TEMPO and ammonium carbamate, leading to the formation of products such as anilines .

Scientific Research Applications

9-Mesityl-10-phenylacridin-10-ium hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 9-Mesityl-10-phenylacridin-10-ium hydrochloride involves its role as a photocatalyst. Through photoinduced electron transfer (PET), it generates highly reactive intermediates under visible light. This process allows for various chemical transformations, including site-selective amination and oxygenation reactions .

Comparison with Similar Compounds

9-Mesityl-10-phenylacridin-10-ium hydrochloride can be compared with other acridinium-based compounds:

9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate: Known for its higher chemical stability and attenuated redox potential.

9-Mesityl-10-methylacridinium perchlorate: Used as a photooxygenation catalyst and for metal-free ring-opening metathesis polymerization.

9-Mesityl-10-phenylacridinium tetrafluoroborate: Another acridinium-based photocatalyst with similar applications.

These compounds share similar core structures but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

Molecular Formula |

C28H25ClN+ |

|---|---|

Molecular Weight |

411.0 g/mol |

IUPAC Name |

10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;hydrochloride |

InChI |

InChI=1S/C28H24N.ClH/c1-19-17-20(2)27(21(3)18-19)28-23-13-7-9-15-25(23)29(22-11-5-4-6-12-22)26-16-10-8-14-24(26)28;/h4-18H,1-3H3;1H/q+1; |

InChI Key |

CEPCNMTVPWXTMM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.